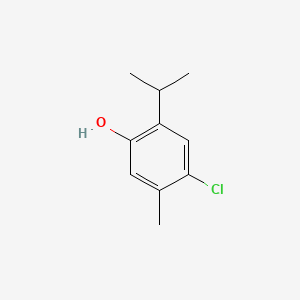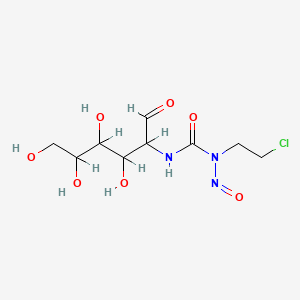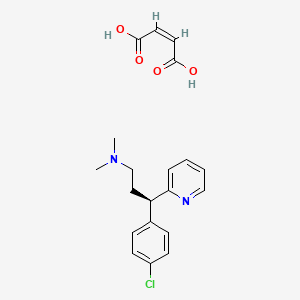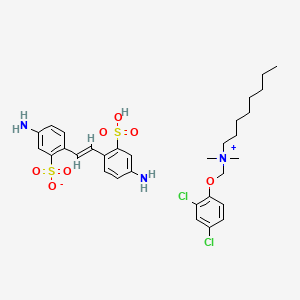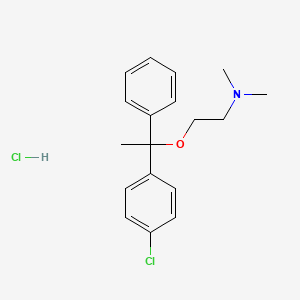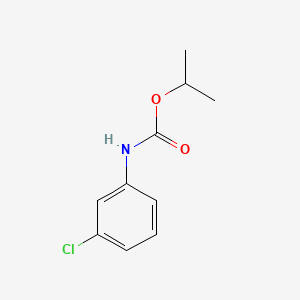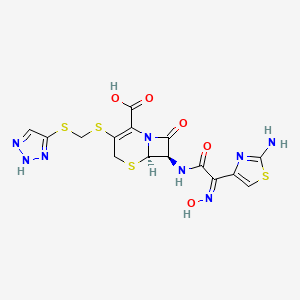
Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate
Übersicht
Beschreibung
Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate is a chromogenic substrate used primarily in biochemical assays to detect the activity of serine proteases, such as urokinase-type plasminogen activator. This compound is known for its ability to produce a color change upon enzymatic cleavage, making it a valuable tool in various diagnostic and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate involves the stepwise coupling of amino acids and the benzoyl group. The process typically starts with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by serine proteases, resulting in the release of 4-nitroaniline, which produces a yellow color that can be measured spectrophotometrically .
Common Reagents and Conditions:
Enzymes: Serine proteases such as urokinase-type plasminogen activator.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain the pH.
Temperature: Typically, reactions are carried out at 37°C to mimic physiological conditions.
Major Products: The primary product of the enzymatic cleavage of this compound is 4-nitroaniline, which is detected by its yellow color .
Wissenschaftliche Forschungsanwendungen
Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate is widely used in scientific research for the following applications:
Biochemistry: Used in chromogenic assays to measure the activity of serine proteases.
Medicine: Employed in diagnostic tests to detect the presence of specific enzymes in biological samples.
Pharmacology: Utilized in drug discovery to screen for inhibitors of serine proteases.
Microbiology: Applied in tests to identify bacterial strains that produce specific proteases
Wirkmechanismus
The mechanism of action of Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate involves its cleavage by serine proteases. The enzyme recognizes the peptide bond between the arginine and 4-nitroaniline moieties and hydrolyzes it. This reaction releases 4-nitroaniline, which can be detected by its yellow color. The molecular target of this compound is the active site of serine proteases, where the hydrolysis occurs .
Vergleich Mit ähnlichen Verbindungen
N-alpha-Benzoyl-DL-arginine-4-nitroanilide hydrochloride: Another chromogenic substrate used for detecting protease activity.
N-alpha-Benzoyl-L-arginine-4-nitroanilide hydrochloride: Similar in structure and function, used in various enzymatic assays.
Uniqueness: Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate is unique due to its specific peptide sequence, which provides high specificity for certain serine proteases. This specificity makes it particularly useful in assays where precise detection of enzyme activity is required .
Eigenschaften
IUPAC Name |
acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFPBWETAVDDY-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920716 | |
| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112283-16-6 | |
| Record name | Chromozym U | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112283166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



